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Compound of Interest

Compound Name: 5-Fluoro-2-nitrobenzoic acid

Cat. No.: B1333805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical

compounds. This document outlines available spectroscopic data and provides detailed

experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of

this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-Fluoro-2-
nitrobenzoic acid. It is important to note that a complete experimental dataset is not publicly

available in all cases.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Solvent

8.17 m 1H d6-DMSO

7.74 m 1H d6-DMSO

7.66 m 1H d6-DMSO
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Note: The available data provides chemical shifts and integration but lacks specific coupling

constants (J values) for a complete analysis of the spin system. The multiplets suggest

complex spin-spin coupling between the aromatic protons and with the fluorine atom.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm

Data not available in the searched resources.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in the searched resources.

Table 4: Mass Spectrometry (MS) Data
m/z Fragmentation Assignment

Data not available in the searched resources.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for solid organic compounds and can be adapted for 5-
Fluoro-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 5-Fluoro-2-
nitrobenzoic acid.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 5-Fluoro-2-nitrobenzoic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should

be one in which the analyte is fully soluble.[1]

Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication

to aid dissolution.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or a precise chemical shift reference is required.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range appropriate for aromatic compounds, typically 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) to simplify the spectrum to singlets for each unique carbon.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of the ¹³C isotope.

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary

carbons.

Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): A wide range to encompass all carbon environments, typically 0-220

ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the

structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 5-Fluoro-2-nitrobenzoic acid.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR unit.

Place a small amount of the solid 5-Fluoro-2-nitrobenzoic acid powder directly onto the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the IR spectrum.
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 5-Fluoro-2-nitrobenzoic acid with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Data Acquisition and Analysis:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

The acquired spectrum should be analyzed for characteristic absorption bands

corresponding to functional groups such as O-H (carboxylic acid), C=O (carboxylic acid),

C=C (aromatic), C-F, and N-O (nitro group).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Fluoro-2-
nitrobenzoic acid.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI).

Sample Preparation:

Prepare a dilute solution of 5-Fluoro-2-nitrobenzoic acid (approximately 1-10 µg/mL) in a

suitable solvent system, typically a mixture of water and an organic solvent like methanol or

acetonitrile.
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The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for

positive ion mode, while a volatile base (e.g., ammonium hydroxide) can be used for

deprotonation in negative ion mode.

Filter the sample solution to remove any particulate matter before introduction into the mass

spectrometer.

ESI-MS Acquisition Parameters:

Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested to

determine which provides a better signal. For a carboxylic acid, negative ion mode is often

preferred.

Capillary Voltage: Typically 2.5-4.5 kV.

Cone Voltage: Optimized for the compound to achieve good ionization without excessive

fragmentation.

Source Temperature: Typically 100-150 °C.

Desolvation Temperature: Typically 250-400 °C.

Nebulizer Gas Flow: Optimized for a stable spray.

Mass Range: A range appropriate to detect the molecular ion (m/z 185.11) and potential

fragments, for example, m/z 50-500.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. For carboxylic acids,

common fragmentations include the loss of H₂O, CO, and the entire carboxyl group.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-Fluoro-2-nitrobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1333805#spectroscopic-data-nmr-ir-ms-of-5-fluoro-2-
nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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